molecular formula C11H10N2O3S B241587 2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan

2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan

Cat. No. B241587
M. Wt: 250.28 g/mol
InChI Key: DXOAQGBRXRRRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of furan and contains a nitrophenylsulfanyl group, which makes it an interesting molecule for researchers.

Mechanism of Action

The mechanism of action of 2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways. For instance, it has been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that plays a critical role in inflammation and cancer. Additionally, this compound has been found to scavenge reactive oxygen species (ROS), which are implicated in various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan are dependent on the specific application. For instance, this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro and in vivo. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has been shown to protect against oxidative stress-induced damage in various cell types.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan in lab experiments is its stability under physiological conditions. This compound can be easily synthesized and purified, making it a readily available tool for researchers. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can induce cytotoxicity in certain cell types.

Future Directions

There are several future directions for research on 2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan. One area of interest is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Moreover, the use of this compound as a fluorescent probe for the detection of metal ions in biological systems warrants further investigation.

Synthesis Methods

The synthesis of 2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan involves the reaction of 2-nitrophenylsulfanylacetic acid with furan-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

The potential applications of 2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan in scientific research are diverse. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Moreover, this compound has been used as a starting material for the synthesis of other biologically active molecules.

properties

Product Name

2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

1-(furan-2-yl)-N-(2-nitrophenyl)sulfanylmethanamine

InChI

InChI=1S/C11H10N2O3S/c14-13(15)10-5-1-2-6-11(10)17-12-8-9-4-3-7-16-9/h1-7,12H,8H2

InChI Key

DXOAQGBRXRRRLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SNCC2=CC=CO2

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SNCC2=CC=CO2

Origin of Product

United States

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